2-Nonanol

Catalog No.
S579680
CAS No.
628-99-9
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nonanol

CAS Number

628-99-9

Product Name

2-Nonanol

IUPAC Name

nonan-2-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3

InChI Key

NGDNVOAEIVQRFH-UHFFFAOYSA-N

SMILES

Array

solubility

0.259 mg/mL at 15 °C
insoluble in water; soluble in alcohol and oils

Synonyms

Heptyl methyl carbinol

Canonical SMILES

CCCCCCCC(C)O

The exact mass of the compound 2-Nonanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.259 mg/ml at 15 °c0.259 mg/ml at 15 °cinsoluble in water; soluble in alcohol and oils. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9481. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Nonanol (CAS 628-99-9) is a nine-carbon secondary aliphatic alcohol characterized by a hydroxyl group at the C2 position. As a colorless liquid with a boiling point of 193–194 °C and a density of 0.827 g/mL, it serves as a critical intermediate in organic synthesis, a specialized solvent in biphasic extractions, and a high-value active ingredient in flavor and fragrance formulations . Unlike primary alcohols or shorter-chain homologs, 2-Nonanol offers a highly specific balance of lipophilicity (LogP ~3.48) and controlled volatility. Its unique structural profile makes it an essential procurement target for applications requiring precise sensory thresholds, targeted phase-partitioning behavior in industrial chemical processes, and high-yield enantioselective biocatalysis [1].

Substituting 2-Nonanol with its primary isomer (1-Nonanol) or shorter-chain secondary alcohols (such as 2-Octanol) introduces severe process and formulation risks. In sensory and fragrance applications, moving the hydroxyl group from the C2 to the C1 position drastically alters olfactory receptor binding affinity, resulting in a primary alcohol that acts as a strong agonist and can easily overpower delicate flavor matrices [1]. In extraction and biphasic biocatalysis workflows, substituting 2-Nonanol with 2-Octanol increases aqueous solubility by more than four-fold, leading to unacceptable solvent loss into the aqueous phase and complicating downstream recovery [2]. Consequently, procurement must strictly specify 2-Nonanol to maintain reproducible phase behavior, extraction selectivity, and sensory integrity.

Olfactory Receptor Specificity and Formulation Tolerance

In fragrance engineering, positional isomers are not interchangeable. Calcium imaging of HEK293 cells co-expressing the OR1G1 olfactory receptor demonstrates that while 1-Nonanol is a strong agonist, 2-Nonanol is weak or inactive[1]. This strict positional dependence of the hydroxyl group means that 2-Nonanol provides a distinct, milder sensory profile that cannot be replicated by the primary alcohol.

Evidence DimensionOR1G1 Olfactory Receptor Activation
Target Compound Data2-Nonanol (Weak/Inactive agonist)
Comparator Or Baseline1-Nonanol (Strong agonist)
Quantified DifferenceComplete loss of strong agonist activity when shifting the hydroxyl group from C1 to C2
ConditionsCalcium imaging of HEK293 cells co-expressing OR1G1/Gα16

Prevents formulation failure by ensuring the selected alcohol provides the intended mild green/fruity notes without overpowering the sensory matrix.

Aqueous Partitioning and Biphasic Process Stability

For liquid-liquid extraction and biphasic reactions, solvent loss to the aqueous phase is a critical cost driver. Quantitative solubility data shows that 2-Nonanol has an aqueous solubility of 0.250 mg/mL (Log P = 3.48), whereas the shorter-chain homolog 2-Octanol has a solubility of 1.12 mg/mL (Log P = 3.03) [1]. This ~4.5-fold reduction in aqueous solubility makes 2-Nonanol vastly superior for maintaining stable organic phases with minimal aqueous contamination.

Evidence DimensionAqueous Solubility and Log P
Target Compound Data2-Nonanol (0.250 mg/mL; Log P = 3.48)
Comparator Or Baseline2-Octanol (1.12 mg/mL; Log P = 3.03)
Quantified Difference4.48-fold lower aqueous solubility for 2-Nonanol
ConditionsEquilibrium aqueous concentration at standard conditions

Minimizes solvent replenishment costs and reduces product loss to the aqueous phase in industrial extraction workflows.

Ethanol Extraction Selectivity

In the continuous recovery of ethanol from fermentation broths, the separation factor (selectivity of ethanol over water) dictates energy efficiency. 2-Nonanol achieves a separation factor (α) of 193, outperforming 2-Octanol, which achieves an α of 180[1]. Although 2-Nonanol has a lower overall distribution coefficient (KDE = 0.026 vs 0.112), its higher selectivity makes it highly valuable when water co-extraction must be strictly minimized.

Evidence DimensionSeparation Factor (α) for Ethanol/Water
Target Compound Data2-Nonanol (α = 193; KDE = 0.026)
Comparator Or Baseline2-Octanol (α = 180; KDE = 0.112)
Quantified Difference7.2% higher selectivity (separation factor) for 2-Nonanol
ConditionsLiquid-liquid extraction of ethanol from aqueous solutions at 33 °C

Drives down the energy required for downstream solvent regeneration by minimizing the amount of water co-extracted with the target alcohol.

Biphasic Solvent Extraction and Product Recovery

Driven by its high Log P (3.48) and low aqueous solubility (0.250 mg/mL), 2-Nonanol is an optimal solvent for liquid-liquid extraction of alcohols (like ethanol) from fermentation broths. Its superior separation factor (α = 193) compared to 2-Octanol ensures high selectivity against water, minimizing the energy required for downstream solvent regeneration [1].

Precision Fragrance and Flavor Formulation

Because 2-Nonanol fails to strongly activate the OR1G1 olfactory receptor—unlike its highly potent primary isomer, 1-Nonanol—it provides a distinct, milder sensory profile. This allows formulators to use it as a targeted building block in complex flavor matrices without the risk of overpowering the formulation, a common failure mode when substituting with primary alcohols [2].

Chiral Precursor for Asymmetric Synthesis

2-Nonanol serves as a critical substrate and product in biocatalytic redox reactions. Its specific chain length and secondary hydroxyl position make it a prime target for enantioselective reduction from 2-nonanone using specific alcohol dehydrogenases. The resulting enantiopure (S)- or (R)-2-nonanol is then utilized as a chiral building block for agricultural pheromones and advanced liquid crystals [3].

Physical Description

Liquid
colourless liquid

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.151415257 Da

Monoisotopic Mass

144.151415257 Da

Boiling Point

193.00 to 194.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

0.823-0.847 (20°)

Melting Point

-35.5 °C

UNII

292T5234DX

GHS Hazard Statements

Aggregated GHS information provided by 200 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 200 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 198 of 200 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

628-99-9

Wikipedia

2-Nonanol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Nonanol: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types